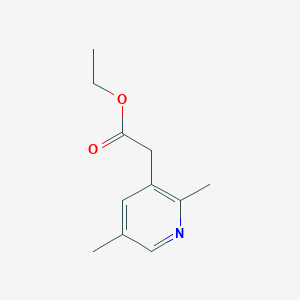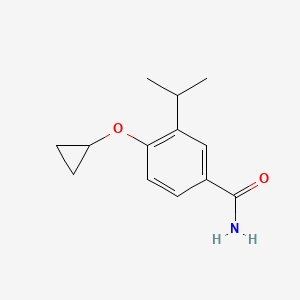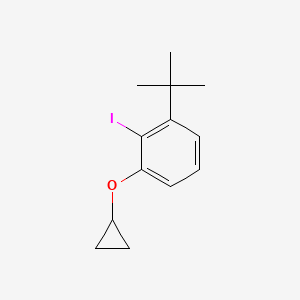
3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of 2-chloropyridine with ammonia or an amine under suitable conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The picolinamide core can be reduced under suitable conditions to form corresponding amines.
Substitution: The cyclopropoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide depends on its specific application. In biochemical assays, it may interact with specific molecular targets such as enzymes or receptors. The cyclopropoxy and methylthio groups can modulate its binding affinity and specificity, while the picolinamide core can interact with active sites or binding pockets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-6-(methylthio)picolinamide: Lacks the N-methyl group, which may affect its reactivity and binding properties.
3-Cyclopropoxy-N-methyl-6-(methylthio)pyridine: Similar structure but lacks the amide functionality, which can influence its chemical behavior and applications.
Uniqueness
3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide is unique due to the presence of both the cyclopropoxy and methylthio groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the picolinamide core makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H14N2O2S |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-6-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-11(14)10-8(15-7-3-4-7)5-6-9(13-10)16-2/h5-7H,3-4H2,1-2H3,(H,12,14) |
Clé InChI |
FFJHHNKMRFFSID-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=N1)SC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















